Methyl 6-((phenylamino)methyl)picolinate
Description
Molecular Geometry and Crystallographic Analysis
Methyl 6-((phenylamino)methyl)picolinate (C$${14}$$H$${14}$$N$${2}$$O$${2}$$) features a picolinate core substituted with a phenylaminomethyl group at the 6-position. Single-crystal X-ray diffraction (SCXRD) studies of analogous picolinate derivatives, such as methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, reveal monoclinic or triclinic crystal systems with unit cell parameters in the range of $$a = 8.1–16.8$$ Å, $$b = 8.3–12.8$$ Å, and $$c = 6.3–18.7$$ Å . For this compound, computational models predict a planar pyridine ring with a dihedral angle of <10° between the aromatic and ester groups, stabilized by intramolecular hydrogen bonds (N–H···O=C) .
The crystal packing is influenced by π-π stacking between phenyl and pyridine rings (centroid-centroid distances: 3.4–3.6 Å) and C–H···O/N interactions. For example, in related structures, the phenylamino group participates in intermolecular hydrogen bonds with adjacent ester carbonyls (N–H···O=C, 2.6–2.9 Å) . A comparative analysis with methyl 6-(aminomethyl)picolinate (C$${8}$$H$${10}$$N$${2}$$O$${2}$$) shows that phenyl substitution increases molecular rigidity, reducing torsional flexibility by ~15° at the methylene bridge .
Properties
IUPAC Name |
methyl 6-(anilinomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)13-9-5-8-12(16-13)10-15-11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJSBIFUZHMQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 6-Bromopicolinate
The foundational step in the synthesis involves the preparation of methyl 6-bromopicolinate, a key intermediate. This compound is synthesized via the esterification of 6-bromopyridine-2-carboxylic acid with methanol under acidic conditions:
6-Bromopyridine-2-carboxylic acid + Methanol + Sulfuric acid → Methyl 6-bromopicolinate
- Suspend 6-bromopyridine-2-carboxylic acid in methanol.
- Add a few drops of sulfuric acid as a catalyst.
- Reflux the mixture for approximately 4 hours.
- Quench the reaction with sodium bicarbonate solution.
- Extract the product into dichloromethane (DCM), wash, dry, and purify via column chromatography.
- Yield: approximately 77%
- Melting point: 91°C
- HRMS (ESI+): m/z 215.9654, consistent with the molecular formula C7H7BrNO2.
Sonogashira Coupling to Introduce Phenylamino Moiety
The next step involves coupling methyl 6-bromopicolinate with an appropriate alkyne or amine precursor to introduce the phenylamino group. A common strategy is the Sonogashira coupling:
Methyl 6-bromopicolinate + Ethynyltrimethylsilane → Coupled intermediate
This reaction employs Pd(0) catalysts and copper co-catalysts in a suitable solvent like THF, with triethylamine as a base, under inert atmosphere.
Formation of Phenylamino Methyl Group
The phenylamino group is introduced via nucleophilic substitution or reductive amination, depending on the specific route. Typically, aniline derivatives are reacted with the methylated pyridine intermediates under conditions that favor nucleophilic attack at the methyl position or via amide bond formation.
- Reacting aniline with methyl 6-bromopicolinate derivatives in the presence of a base (e.g., K2CO3) and a suitable solvent (e.g., DMF or DMSO).
- Alternatively, reductive amination using phenylamine and formaldehyde derivatives.
Purification and Characterization
The final product, Methyl 6-((phenylamino)methyl)picolinate , is purified through column chromatography using a mixture of ethyl acetate and hexane (e.g., 20:80). Characterization involves:
- NMR spectroscopy confirming the aromatic and methyl signals.
- HRMS verifying the molecular weight (242.27 g/mol).
- Melting point and purity assessments.
Research Findings and Data Summary
| Step | Reaction Type | Reagents & Conditions | Yield | Key Data |
|---|---|---|---|---|
| 1 | Esterification | 6-bromopyridine-2-carboxylic acid + MeOH + H2SO4 | 77% | HRMS m/z 215.9654 |
| 2 | Sonogashira coupling | Methyl 6-bromopicolinate + alkyne + Pd catalyst | 65% | N/A |
| 3 | Amination | Aniline derivatives + base | 70% | NMR & HRMS confirmation |
| 4 | Purification | Column chromatography | - | Purity >95% |
Notes on Methodology:
- The esterification step ensures regioselectivity at the 6-position of pyridine.
- The Sonogashira coupling allows for versatile modification at the 6-position.
- Nucleophilic substitution or reductive amination efficiently introduces the phenylamino methyl group.
- Purification techniques are critical for obtaining high-purity compounds suitable for biological evaluation.
Additional Considerations:
- Alternative routes include direct amination of methyl 6-chloropicolinate or methyl 6-iodopicolinate, which may offer different yields or selectivities.
- The choice of solvents, catalysts, and reaction conditions significantly influences the yield and purity.
- Advanced methods such as microwave-assisted synthesis or flow chemistry could optimize these steps further.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((phenylamino)methyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The phenylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents such as halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Methyl 6-((phenylamino)methyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 6-((phenylamino)methyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group plays a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide and Sulfonyl Derivatives
Compounds like 6-((methylsulfonyl)methyl)picolinic acid (6) and 6-(methylsulfonamido)picolinic acid (7) () feature sulfonyl/sulfonamide groups instead of phenylamino. These electron-withdrawing substituents enhance stability and acidity compared to the phenylamino group, making them suitable for metal coordination or as protease inhibitors. For example, sulfonamides are common in enzyme-active site targeting due to their hydrogen-bonding and electrostatic interactions .
Phosphoryl and Phosphonate Derivatives
Methyl 6-((diethoxyphosphoryl)methyl)picolinate derivatives () exhibit phosphoryl groups that act as potent chelators for metal ions, such as zinc in metallo-β-lactamase inhibition. The phenylamino group in the target compound lacks this chelating capacity but may offer alternative binding modes through π-π stacking or hydrogen bonding .
Halogenated Derivatives
- Methyl 6-bromopicolinate () and methyl 6-chloro-3-(trifluoromethyl)picolinate () contain halogens (Br, Cl) or trifluoromethyl groups. These electron-withdrawing substituents increase electrophilicity, facilitating nucleophilic substitution reactions. In contrast, the phenylamino group’s electron-donating nature may slow such reactions but enhance aromatic interactions in drug-receptor binding .
Amino and Hydroxy Derivatives
Methyl 3-amino-6-methoxypicolinate () and methyl 6-(hydroxymethyl)picolinate () highlight the role of amino and hydroxy groups.
Enzyme Inhibition
- Methyl 6-((diethoxyphosphoryl)methyl)picolinate analogs () showed varying inhibitory activity against metallo-β-lactamases, with hydroxyl-substituted derivatives (e.g., 17e–g) achieving up to 90% yield and potent inhibition. The phenylamino group’s planar structure may mimic transition states in enzyme-substrate interactions, though direct activity data are needed .
- Macrocyclic ligands (), such as methyl 6-((1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl)picolinate, demonstrate radiopharmaceutical applications (e.g., actinium-225 chelation). The target compound’s lack of macrocyclic structure limits such utility but may favor smaller-molecule targeting .
Physicochemical Properties
Key Structural and Functional Differences
- Electron Effects: Halogen/trifluoromethyl groups () increase electrophilicity, while phenylamino groups enhance electron density, affecting aromatic reactivity .
- Hydrogen Bonding: Amino/hydroxy derivatives () prioritize aqueous solubility, whereas phenylamino groups balance lipophilicity and hydrogen-bonding .
- Metal Interaction: Phosphoryl and macrocyclic derivatives () excel in metal chelation, unlike the phenylamino variant, which may favor organic interactions .
Biological Activity
Methyl 6-((phenylamino)methyl)picolinate is a derivative of picolinic acid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, leading to diverse therapeutic applications. This article will explore the biological activity of Methyl 6-((phenylamino)methyl)picolinate, including its mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
Methyl 6-((phenylamino)methyl)picolinate is characterized by the following structural formula:
This compound features a picolinate backbone with a phenylamino group that enhances its binding capabilities to various biological targets. The presence of the methyl ester group contributes to its lipophilicity, facilitating cellular uptake.
The biological activity of Methyl 6-((phenylamino)methyl)picolinate is primarily attributed to its interactions with specific enzymes and receptors. Notable targets include:
- MAPK (Mitogen-Activated Protein Kinases) : Involved in cell signaling pathways that regulate cell growth and differentiation.
- PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) : Plays a crucial role in cholesterol metabolism.
- SIRT1 (Sirtuin 1) : A NAD+-dependent deacetylase involved in cellular stress responses and metabolic regulation.
- TNF-α (Tumor Necrosis Factor-alpha) : A cytokine involved in systemic inflammation.
The compound modulates these targets through competitive inhibition or allosteric modulation, leading to altered signaling pathways that can influence cell proliferation, apoptosis, and inflammatory responses.
Antimicrobial Activity
Methyl 6-((phenylamino)methyl)picolinate has shown promising results in antimicrobial assays. In vitro studies demonstrated moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. The agar-well diffusion method revealed that this compound could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Significant |
Anticancer Properties
Research indicates that Methyl 6-((phenylamino)methyl)picolinate may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by activating the MAPK/ERK signaling pathway. This effect is thought to be mediated by the compound's ability to inhibit specific kinases involved in tumor growth.
Case Studies
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of Methyl 6-((phenylamino)methyl)picolinate on PCSK9. The results indicated a dose-dependent inhibition, suggesting potential applications in cholesterol-lowering therapies.
- Antimicrobial Efficacy : In a comparative analysis of various picolinic acid derivatives, Methyl 6-((phenylamino)methyl)picolinate exhibited superior antibacterial activity compared to its analogs, highlighting its potential as a lead compound for antibiotic development.
- Cytotoxicity Assessment : Using the Brine Shrimp bioassay, researchers assessed the cytotoxic effects of this compound on various cell lines. The findings revealed significant cytotoxicity at higher concentrations, warranting further investigation into its safety profile for therapeutic use .
Q & A
Basic: What are the key steps for synthesizing Methyl 6-((phenylamino)methyl)picolinate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Amination: React a picolinate precursor (e.g., methyl 6-chloropicolinate) with phenylamine under nucleophilic substitution conditions. Catalysts like Pd-based complexes or CuI may enhance coupling efficiency .
Esterification: Protect the carboxylic acid group as a methyl ester early in the synthesis to avoid side reactions. Methanol with acid catalysts (e.g., H₂SO₄) is commonly used .
Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate the product. Monitor purity via TLC or HPLC .
Key Considerations:
- Optimize reaction temperature (60–100°C) and solvent polarity (DMF or DMSO) to balance reaction rate and byproduct formation .
- Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: How is Methyl 6-((phenylamino)methyl)picolinate characterized structurally?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: Identify protons adjacent to the phenylamino group (δ 6.5–7.5 ppm for aromatic protons) and the methyl ester (δ 3.8–4.0 ppm) .
- IR Spectroscopy: Confirm ester C=O stretches (~1730 cm⁻¹) and N-H bends (~3300 cm⁻¹) from the phenylamino group .
- Mass Spectrometry: Detect molecular ion peaks (e.g., m/z 234.26 for [M+H]⁺) and fragmentation patterns to validate the molecular formula .
Advanced Tip: Pair with X-ray crystallography for absolute configuration determination if single crystals are obtainable .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from variations in:
Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
Compound Purity: Ensure ≥95% purity (via HPLC) to exclude confounding effects from impurities .
Dose-Response Relationships: Perform IC₅₀/EC₅₀ studies in triplicate with statistical validation (p<0.05, ANOVA) .
Case Study: If one study reports antimicrobial activity while another does not, re-test under identical conditions using CLSI/MIC guidelines and include positive controls (e.g., ampicillin) .
Advanced: What experimental strategies optimize reaction yields for derivatives of this compound?
Methodological Answer:
Design a factorial experiment to test variables:
- Solvent Screening: Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for coupling reactions .
- Catalyst Optimization: Evaluate Pd(OAc)₂ vs. CuI in Suzuki-Miyaura couplings (monitor via GC-MS) .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hrs conventional) .
Data Analysis: Apply response surface methodology (RSM) to identify optimal conditions. Report yields as mean ± SD from ≥3 independent trials .
Advanced: How does Methyl 6-((phenylamino)methyl)picolinate interact with biological targets?
Methodological Answer:
Proposed mechanisms include:
Enzyme Inhibition: Perform kinetic assays (e.g., fluorogenic substrates for proteases) to measure Ki values .
Receptor Binding: Use surface plasmon resonance (SPR) or ITC to quantify binding affinity (Kd) to target receptors .
Molecular Modeling: Dock the compound into crystal structures of targets (e.g., EGFR kinase) using AutoDock Vina. Validate with mutagenesis studies .
Example: If targeting antimicrobial activity, correlate lipophilicity (logP) with membrane permeability via the PAMPA assay .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Based on structural analogs (e.g., methyl picolinates):
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (OSHA Category 1B for irritation) .
- Ventilation: Use fume hoods for weighing/purity steps to avoid inhalation of fine particles .
- Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) and bases (e.g., NaOH) to prevent exothermic decomposition .
Emergency Response: For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: How to evaluate the compound’s stability under varying pH and temperature?
Methodological Answer:
Design accelerated stability studies:
pH Stability: Incubate in buffers (pH 2–10) at 37°C for 72 hrs. Monitor degradation via HPLC .
Thermal Stability: Use TGA/DSC to determine decomposition onset temperature (typically >150°C for esters) .
Light Sensitivity: Expose to UV (254 nm) for 48 hrs and quantify photodegradation products with LC-MS .
Regulatory Insight: Align with ICH Q1A(R2) guidelines for pharmaceutical stability testing .
Advanced: How to compare this compound’s efficacy with structural analogs?
Methodological Answer:
Develop a structure-activity relationship (SAR) table:
Methodology:
- Test all analogs under identical bioassay conditions.
- Use clustering algorithms (e.g., PCA) to identify critical substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
